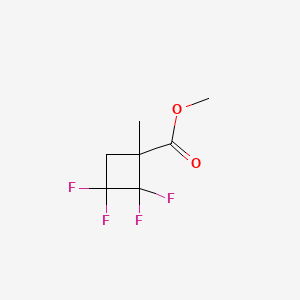

Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate

Description

Methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate is a fluorinated cyclobutane derivative featuring a methyl ester group and four fluorine atoms at the 2,2,3,3-positions of the cyclobutane ring. Its molecular formula is C₈H₁₀F₄O₂, with a molecular weight of 214.16 g/mol. The compound’s structure combines the steric strain of the cyclobutane ring with the electronic effects of fluorine substituents, making it a unique candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula |

C7H8F4O2 |

|---|---|

Molecular Weight |

200.13 g/mol |

IUPAC Name |

methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C7H8F4O2/c1-5(4(12)13-2)3-6(8,9)7(5,10)11/h3H2,1-2H3 |

InChI Key |

PDXZSJSLMINEPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1(F)F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutane-1-carboxylic acid with methylating agents in the presence of fluorinating reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophilic reagents such as amines or thiols in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: Investigated for its potential as a fluorinated probe in biochemical studies due to its unique properties.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate exerts its effects involves interactions with molecular targets through its fluorinated moieties. The presence of fluorine atoms can influence the compound’s reactivity, binding affinity, and overall stability. These interactions are crucial in determining the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

Methyl 3,3-Difluorocyclobutane-1-carboxylate

Molecular Formula : C₆H₈F₂O₂

Molecular Weight : 150.12 g/mol

Key Differences :

- Fluorination Pattern : Contains only two fluorine atoms at the 3,3-positions compared to the target compound’s four fluorines.

- Physical Properties : Reduced fluorine content lowers molecular weight (150.12 vs. 214.16 g/mol) and likely decreases lipophilicity.

- Synthesis: Prepared via esterification of 3,3-difluorocyclobutanecarboxylic acid with methanol, a simpler process than tetrafluorination .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Molecular Formula: C₇H₁₂ClNO₂ Molecular Weight: 177.63 g/mol Key Differences:

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Example: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Molecular Formula: C₁₄H₁₅N₅O₆S Key Differences:

- Structure : Incorporates a triazine ring and sulfonylurea group instead of a fluorinated cyclobutane.

- Applications : Used as herbicides (e.g., metsulfuron methyl), highlighting divergent roles compared to the target compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Complexity : Introducing four fluorine atoms likely requires advanced fluorination techniques (e.g., electrochemical or radical methods), contrasting with simpler esterifications for difluoro derivatives .

- Application Potential: While sulfonylurea herbicides () target plant enzymes, the target’s fluorinated cyclobutane structure may suit kinase inhibition or polymer chemistry due to its rigidity and electron-withdrawing properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate, and what critical parameters influence yield?

- Methodology : The synthesis of fluorinated cyclobutane derivatives typically involves fluorination of cyclobutane precursors under controlled conditions. For example, fluorinated cyclopropane analogs (e.g., in ) are synthesized using fluorinated reagents like trifluoroethylamine derivatives, sodium hydride, and methyl iodide in inert atmospheres (N₂) to prevent side reactions. Purification via reversed-phase C18 chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) is critical for isolating high-purity products .

- Key Parameters : Temperature control (e.g., 60°C for cyclization), stoichiometric ratios of fluorinating agents, and inert reaction conditions are essential to minimize decomposition and maximize yield.

Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic techniques?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming the cyclobutane ring structure, fluorine substitution patterns, and ester group integrity. Liquid chromatography–mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) (as in ) ensure purity (>95%) and detect impurities. Infrared (IR) spectroscopy can verify functional groups like carbonyl (C=O) stretching (~1700 cm⁻¹) .

Q. What are the primary applications of this fluorinated cyclobutane ester in medicinal chemistry?

- Methodology : Fluorinated cyclobutanes are used as rigid scaffolds in drug design due to their metabolic stability and enhanced bioavailability. The tetrafluoro substitution reduces ring strain and improves lipophilicity, making the compound suitable for probing enzyme active sites or designing protease inhibitors. In vitro assays (e.g., enzyme inhibition studies) are recommended to evaluate biological activity .

Advanced Research Questions

Q. How do the electronic and steric effects of the tetrafluoro substituents influence reaction pathways in functionalization reactions?

- Methodology : Fluorine’s strong electron-withdrawing nature alters the electron density of the cyclobutane ring, directing nucleophilic or electrophilic attacks to specific positions. Computational studies (DFT calculations) can predict reactive sites, while kinetic experiments under varying conditions (e.g., solvent polarity, temperature) quantify substituent effects. highlights fluorine’s role in enhancing reaction selectivity .

Q. What experimental strategies address contradictions in reported reaction yields for fluorinated cyclobutane derivatives?

- Methodology : Reproducibility issues often arise from subtle differences in reaction setups (e.g., moisture sensitivity, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical variables. Cross-validation using alternative synthetic routes (e.g., ring-opening fluorination vs. cycloaddition) and characterization with advanced techniques (e.g., X-ray crystallography in ) resolve structural ambiguities .

Q. How can researchers assess the thermal and hydrolytic stability of this compound under physiological conditions?

- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via HPLC. Hydrolytic stability is tested in buffers (pH 1–10) to simulate gastric/intestinal environments. Differential scanning calorimetry (DSC) evaluates thermal decomposition thresholds. notes stringent reaction conditions to prevent instability .

Q. What analytical challenges arise in resolving stereoisomers or diastereomers of fluorinated cyclobutane derivatives?

- Methodology : Chiral chromatography with polysaccharide-based columns (e.g., Chiralpak IA/IB) or derivatization with chiral auxiliaries can separate enantiomers. Dynamic NMR or circular dichroism (CD) spectroscopy may resolve conformational isomers. emphasizes the utility of advanced chromatographic techniques for structurally similar compounds .

Q. What mechanistic insights guide the design of derivatives with improved pharmacokinetic properties?

- Methodology : Structure-activity relationship (SAR) studies focus on modifying the ester group (e.g., replacing methyl with bioisosteres) or introducing polar substituents to enhance solubility. Metabolite identification (via LCMS/MS) and permeability assays (e.g., Caco-2 cell models) optimize bioavailability. discusses scaffold modifications for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.